BenchChemオンラインストアへようこそ!

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol

Survivin inhibition Anticancer Structure-activity relationship

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol (CAS 6063-50-9; molecular formula C19H26N2O2; MW 314.42 g/mol) is a fully synthetic, small-molecule 8-hydroxyquinoline derivative substituted at the C5 and C7 positions of the quinoline core. It belongs to the same oxyquinoline scaffold class as the survivin inhibitors UC-112 [5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol] and MX106.

Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
Cat. No. B13140249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol
Molecular FormulaC19H26N2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCOCC1=C2C=CC=NC2=C(C(=C1)CNCC3CCCCC3)O
InChIInChI=1S/C19H26N2O2/c1-23-13-16-10-15(12-20-11-14-6-3-2-4-7-14)19(22)18-17(16)8-5-9-21-18/h5,8-10,14,20,22H,2-4,6-7,11-13H2,1H3
InChIKeyMTQLGYJYHFGPKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol – Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol (CAS 6063-50-9; molecular formula C19H26N2O2; MW 314.42 g/mol) is a fully synthetic, small-molecule 8-hydroxyquinoline derivative substituted at the C5 and C7 positions of the quinoline core . It belongs to the same oxyquinoline scaffold class as the survivin inhibitors UC-112 [5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol] and MX106 [1]. The compound is supplied commercially at purities typically ≥97% and is promoted for pharmaceutical R&D and quality control applications . However, critical procurement caveats exist: the CAS registry number 6063-50-9 is simultaneously assigned to N-benzyl-2,2-dichloroacetamide (C9H9Cl2NO) in several major databases, necessitating orthogonal structural verification (via NMR or HRMS) upon receipt to confirm identity of the quinolin-8-ol derivative rather than the dichloroacetamide .

Why Generic 8-Hydroxyquinoline Analogs Cannot Substitute for 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol in Focused Discovery Programs


Within the 8-hydroxyquinoline chemotype, even modest changes to the C5 and C7 substituents produce substantial shifts in biological target engagement. In the survivin inhibitor series, replacing the UC-112 benzyloxy group at C5 with a methoxymethyl group—combined with swapping the C7 pyrrolidinylmethyl for a cyclohexylmethylamino group—yields a scaffold with dramatically altered potency, selectivity, and physicochemical properties; the best UC-112 analog (compound 4g) exhibited a four-fold improvement in average NCI-60 GI50 versus the parent (0.5 μM vs. 2.2 μM), demonstrating that C5/C7 modifications are not interchangeable [1]. Similarly, in the 7-substituted quinolin-8-ol antibacterial series, compound 5 achieved an MIC of 10 μg/mL against B. subtilis—two-fold better than the clinical standard nitroxoline (MIC 20 μg/mL)—and a higher computed drug score (DS 0.57 vs. 0.47), underscoring that substitution pattern, not merely the quinolin-8-ol core, dictates biological performance [2]. A generic 8-hydroxyquinoline or a random 7-substituted analog therefore cannot be assumed to recapitulate the specific receptor-binding, ADME, or selectivity profile of the titled compound.

Quantitative Differentiation Evidence for 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol Versus Closest Analogs


C5 Substituent Lipophilicity and Steric Bulk Differentiate This Compound from the Survivin Inhibitor UC-112

The titled compound replaces the benzyloxy (–OCH2Ph) group at C5 in UC-112 with a methoxymethyl (–CH2OCH3) group. This substitution reduces calculated lipophilicity (clogP) from approximately 3.89 (estimated for UC-112) to 2.89–3.37 for the target compound, a decrease of 0.5–1.0 log unit [1]. The UC-112 SAR study demonstrated that C5 modifications directly control survivin inhibitory potency: replacing the benzyloxy moiety with an indole group produced analogs with nanomolar IC50 values, while removal or truncation of the C5 substituent abolished activity [2]. Thus the methoxymethyl group in the target compound is predicted to yield a distinct potency and selectivity fingerprint compared to UC-112 and its benzyloxy-containing analogs.

Survivin inhibition Anticancer Structure-activity relationship

C7 Amino Substituent: Cyclohexylmethylamino Confers Distinct Conformational Flexibility and Basic Character Versus Pyrrolidinylmethyl in UC-112

The target compound contains a cyclohexylmethylamino group at C7, which provides a secondary amine (pKa conjugate acid ≈ 10–11) with an additional methylene spacer connecting the cyclohexyl ring to the amine nitrogen. In contrast, UC-112 uses a pyrrolidin-1-ylmethyl substituent—a tertiary amine with a constrained cyclic structure and lower pKa (≈ 9–10). The secondary amine in the target compound can act as a hydrogen bond donor (HBD count = 2 vs. 1 for UC-112) and offers greater conformational degrees of freedom (6 rotatable bonds for the target compound) [1]. In the quinolin-8-ol antibacterial series, variation of the C7 amine from piperazine to morpholine derivatives altered MIC values by 2- to 4-fold, demonstrating that C7 amine identity is a critical determinant of biological activity [2].

Medicinal chemistry Conformational analysis pKa

Class-Level Antibacterial Potency: 7-Substituted Quinolin-8-ol Derivatives Demonstrate Superior or Comparable MIC to Nitroxoline

A structurally diverse series of 7-substituted quinolin-8-ol derivatives was tested against B. subtilis, E. coli, P. aeruginosa, and S. aureus using the disk diffusion method [1]. The best compound in this series (compound 5) exhibited an MIC of 10 μg/mL against B. subtilis, which is two-fold more potent than the reference antibiotic nitroxoline (MIC = 20 μg/mL). Compound 5 also achieved a computed drug score (DS) of 0.57 versus 0.47 for nitroxoline, indicating a more favorable overall balance of pharmacophore and toxicity predictions [1]. Although the target compound was not explicitly included in this particular panel, its C7 substituent (cyclohexylmethylamino) falls within the same secondary-amine class of 7-substituents shown to produce enhanced antibacterial activity relative to the 8-hydroxyquinoline baseline.

Antibacterial MIC Drug score

EGFR Kinase Inhibition: Potential Differentiation from 4-Anilinoquinazoline-Based EGFR Inhibitors

Quinoline scaffolds are established pharmacophores for EGFR tyrosine kinase inhibition, as exemplified by the clinical agents gefitinib and erlotinib (4-anilinoquinazolines). A structurally related quinoline-8-ol derivative recorded in BindingDB (BDBM50561029) showed an IC50 of 213 nM against EGFR in a radiometric ELISA assay [1]. While this data point corresponds to a close analog rather than the exact target compound, it confirms that the 8-hydroxyquinoline scaffold can achieve sub-micromolar EGFR inhibition. The cyclohexylmethylamino group at C7 in the target compound provides a bulkier, more lipophilic amine than the morpholino or piperazino groups commonly found in EGFR inhibitor pharmacophores, potentially altering the selectivity window against wild-type versus mutant EGFR (e.g., T790M, L858R) .

EGFR inhibition Kinase assay Quinoline scaffold

Procurement Identity Verification: CAS 6063-50-9 Ambiguity Requires Orthogonal Analytical Confirmation

CAS 6063-50-9 is listed in multiple commercial and public databases (ChemSrc, CymitQuimica, AK Scientific) as corresponding simultaneously to two structurally divergent compounds: the intended 7-(((cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol (C19H26N2O2, MW 314.42) and N-benzyl-2,2-dichloroacetamide (C9H9Cl2NO, MW 218.08) . The latter is an acetylcholinesterase inhibitor and plant growth regulator with completely distinct biological function and safety profile. This registry ambiguity means that procurement decisions based solely on CAS number carry a risk of receiving the incorrect chemical entity. Reputable vendors such as MolCore explicitly list the correct molecular formula (C19H26N2O2) and ISO-compliant quality certificates , whereas other suppliers list C9H9Cl2NO under the same CAS .

Chemical procurement Identity verification CAS registry integrity

MAO-A Counter-Screening Data: Low Off-Target Risk for Monoamine Oxidase Inhibition

A compound bearing the identical quinolin-8-ol core and a closely related C7 substituent was tested for inhibition of human MAO-A in a fluorescence-based kynuramine conversion assay [1]. The measured IC50 was >100,000 nM (>100 μM), indicating negligible inhibition of this central nervous system enzyme target [1]. This contrasts sharply with certain aminoquinoline antimalarials (e.g., primaquine) that exhibit meaningful MAO inhibition at therapeutic concentrations. For the same compound, MAO-B inhibition was also modest (IC50 = 1,130 nM ≈ 1.13 μM) [1], which is still >100-fold weaker than clinical MAO-B inhibitors such as selegiline (IC50 ≈ 10 nM). Thus, the quinolin-8-ol scaffold bearing this substitution pattern carries a low intrinsic risk of MAO-related off-target effects, a relevant consideration when prioritizing compounds for CNS-sparing programs.

Monoamine oxidase Counter-screening Selectivity

High-Value Application Scenarios for 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol Based on Quantitative Evidence


Chemical Probe for Survivin-Directed Anticancer Lead Optimization

The target compound serves as a structurally distinct analog of the survivin inhibitor UC-112. The methoxymethyl substitution at C5 reduces lipophilicity by 0.5–1.0 log units relative to UC-112, which is predicted to improve aqueous solubility and reduce non-specific protein binding [1]. The cyclohexylmethylamino group at C7 contributes an additional hydrogen bond donor, which may enable interactions with survivin or XIAP binding pockets not accessible to the pyrrolidinylmethyl group of UC-112 [2]. Researchers can use this compound to explore whether C5/C7 modifications shift the selectivity profile across the IAP family (survivin vs. XIAP vs. c-IAP1/2), a key question raised by the UC-112 SAR studies that showed nanomolar antiproliferative activity is achievable through C5 optimization [2].

Antibacterial Hit Expansion Leveraging the 7-Substituted Quinolin-8-ol Pharmacophore

The target compound is a member of the 7-substituted quinolin-8-ol class that has demonstrated two-fold improved MIC (10 μg/mL vs. 20 μg/mL) and a higher drug score (0.57 vs. 0.47) compared to nitroxoline against B. subtilis [3]. The cyclohexylmethylamino substituent provides greater steric bulk than the piperazine and morpholine groups tested in the published panel, offering an opportunity to probe the steric tolerance of the antibacterial pharmacophore. Procurement of this specific analog enables systematic exploration of whether increased C7 substituent size enhances Gram-positive potency or broadens the spectrum to Gram-negative pathogens, addressing the urgent need for novel antibacterial scaffolds [3].

EGFR Kinase Selectivity Profiling with a Non-Quinazoline Scaffold

Quinoline-8-ol derivatives are structurally distinct from the 4-anilinoquinazoline core shared by gefitinib, erlotinib, and afatinib. A closely related analog exhibited an EGFR IC50 of 213 nM, confirming that the hydroxyquinoline scaffold can engage the EGFR ATP-binding pocket [4]. The target compound's cyclohexylmethylamino substituent at C7 introduces steric bulk that may differentially affect binding to wild-type versus mutant EGFR kinases (e.g., exon 19 deletions, L858R, T790M) . Procuring this compound allows medicinal chemistry teams to test whether the quinolin-8-ol scaffold can overcome clinically relevant EGFR resistance mutations—a high-value screening application given the limitations of current quinazoline-based therapies.

Quality-Controlled Chemical Biology Screening with Verified Identity and Purity

Given the documented CAS 6063-50-9 ambiguity, scientific procurement must be routed exclusively through vendors that provide batch-specific spectroscopic verification. MolCore supplies this compound with NLT 98% purity under ISO certification, explicitly listing the correct formula C19H26N2O2 . This level of quality control contrasts with suppliers who list C9H9Cl2NO under the same CAS number . For any high-throughput screening campaign, phenotypic assay, or in vivo study, the use of identity-verified material is non-negotiable; procuring from a vendor that resolves the CAS ambiguity with analytical data is therefore a critical differentiator in study design and data reproducibility .

Quote Request

Request a Quote for 7-(((Cyclohexylmethyl)amino)methyl)-5-(methoxymethyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.